6-Chloro-4-methylpyridine-2-carboxylic acid
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Overview
Description
6-Chloro-4-methylpyridine-2-carboxylic acid is a chemical compound with the CAS Number: 324028-95-7 . It has a molecular weight of 171.58 . The compound is an off-white to yellow powder or crystals . Its IUPAC name is 6-chloro-4-methyl-2-pyridinecarboxylic acid .
Molecular Structure Analysis
The molecular formula of 6-Chloro-4-methylpyridine-2-carboxylic acid is C7H6ClNO2 . The InChI Key is IDIRHQNTRMGBPJ-UHFFFAOYSA-N . The SMILES representation is CC1=CC(=NC(Cl)=C1)C(O)=O .Physical And Chemical Properties Analysis
6-Chloro-4-methylpyridine-2-carboxylic acid is an off-white to yellow powder or crystals . The compound should be stored in a refrigerator .Scientific Research Applications
Chemical Synthesis and Characterization
6-Chloro-4-methylpyridine-2-carboxylic acid and its derivatives have been a subject of interest due to their potential in various chemical synthesis processes. For example, Song (2007) outlined an improved synthesis process for 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide, demonstrating the potential of chloro-methylpyridine derivatives in organic synthesis and the importance of optimizing reaction conditions for better yield and purity (Yang-Heon Song, 2007). Moreover, Waddell, Hulse, and Cole (2011) highlighted the formation of hydrogen-bonded ions and π-π interactions between certain chloro-methylpyridine derivatives, indicating the intricate molecular interactions these compounds can partake in (P. Waddell, Jeremy O S Hulse, J. Cole, 2011).
NMR Spectroscopy and Structural Analysis
The utility of chloro-methylpyridine derivatives extends to NMR spectroscopy, where Irvine, Cooper, and Thornburgh (2008) used the one-bond chlorine-isotope effect in 13C NMR spectroscopy to identify chlorinated carbons, showcasing the application of these compounds in enhancing structural analysis and characterization techniques (N. Irvine, David H. Cooper, S. Thornburgh, 2008).
Supramolecular Chemistry
Research by Khalib, Thanigaimani, Arshad, and Razak (2014) demonstrated the role of 2-amino-4-methylpyridine derivatives in forming supramolecular structures through hydrogen bonding and other non-covalent interactions. Their work emphasizes the significance of weak and strong non-covalent interactions in crystal packing, a concept central to supramolecular chemistry (N. C. Khalib, K. Thanigaimani, S. Arshad, I. A. Razak, 2014).
Electrochemical Applications
Feng et al. (2010) explored the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in ionic liquids, indicating the potential use of chloro-methylpyridine derivatives in electrochemical applications, particularly in the development of environmentally friendly synthetic processes (Q. Feng, Ke‐long Huang, Suqin Liu, X. Wang, 2010).
Safety and Hazards
properties
IUPAC Name |
6-chloro-4-methylpyridine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-4-2-5(7(10)11)9-6(8)3-4/h2-3H,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDIRHQNTRMGBPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50629523 |
Source
|
Record name | 6-Chloro-4-methylpyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50629523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-4-methylpyridine-2-carboxylic acid | |
CAS RN |
324028-95-7 |
Source
|
Record name | 6-Chloro-4-methylpyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50629523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloro-4-methylpyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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